molecular formula C20H22N2O2 B067471 Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 167484-18-6

Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B067471
M. Wt: 322.4 g/mol
InChI Key: XJUPGFXGJQIYQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Spiro compounds, including Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate, are synthesized through various methods, including diastereoselective syntheses and multicomponent reactions. A noted synthesis approach involves AgOTf/Ph3P-catalyzed tandem cyclizations of tryptamine-ynesulfonamides to access spiro carbamate derivatives diastereoselectively (Liang et al., 2020). Another efficient route described is the reaction of isatin with specific reagents under reflux conditions to yield carboxylate derivatives (Alizadeh & Mokhtari, 2011).

Molecular Structure Analysis

The molecular structure of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate and related derivatives is characterized by the presence of the spiro[indoline-3,4'-piperidine] scaffold, which is central to its chemical properties and reactivity. This scaffold's formation is typically observed through intramolecular cyclization reactions, highlighting its versatility in synthetic chemistry.

Chemical Reactions and Properties

Chemical reactions involving Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate often focus on its functionalization and the exploration of its reactivity towards various reagents. For instance, its synthesis involves capturing spiroindoleninium intermediates efficiently with carbamates, demonstrating its reactive nature and the potential for creating diverse molecular structures (Liang et al., 2020).

Physical Properties Analysis

While specific studies on the physical properties of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate are not directly mentioned, compounds of this nature typically exhibit unique physicochemical characteristics due to their complex molecular architecture. These properties are essential for understanding their solubility, stability, and overall behavior in various environments.

Chemical Properties Analysis

The chemical properties of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate derivatives are influenced by their structural scaffold. This includes their reactivity with different chemical reagents, the potential for further functionalization, and their role in facilitating various chemical transformations. The compound's ability to participate in multicomponent reactions highlights its chemical versatility and utility in synthetic organic chemistry (Alizadeh & Mokhtari, 2011).

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines have garnered attention in drug discovery due to their unique structural features that offer new avenues for therapeutic intervention. The review by Griggs et al. (2018) focuses on methodologies used for constructing spiropiperidines, highlighting their synthesis either by forming the spiro-ring on a preformed piperidine ring or vice versa. These compounds have found their way predominantly into drug discovery projects, underscoring their potential in the development of new drugs (Griggs, Tape, & Clarke, 2018).

Antioxidant Activities of Spirocyclic Compounds

Spirocyclic derivatives, including those related to benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate structures, are explored for their antioxidant activities. Acosta-Quiroga et al. (2021) provide an overview of the synthesis and various antioxidant activities found in naturally occurring and synthetic spiro compounds. This research underscores the significance of spiro compounds in mitigating oxidative stress, which is implicated in numerous diseases such as cancer, diabetes, and neurodegenerative diseases (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).

Spirocyclic Scaffolds in Drug Discovery

The utilization of spirocyclic scaffolds in drug discovery is highlighted by Zheng, Tice, and Singh (2014), who note the increasing use of such structures due to their inherent three-dimensionality and structural novelty. The review emphasizes recent progress in synthetic methods that provide access to spiro building blocks, suggesting a likely increase in their application in drug discovery efforts (Zheng, Tice, & Singh, 2014).

properties

IUPAC Name

benzyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-12-10-20(11-13-22)15-21-18-9-5-4-8-17(18)20/h1-9,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUPGFXGJQIYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151979
Record name Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS RN

167484-18-6
Record name Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167484-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
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Synthesis routes and methods

Procedure details

A solution of phenyl hydrazine (1.29 g, 12.0 mmol) and trifluoroacetic acid (3.0 mL) in a 49:1 solution of toluene:acetonitrile (50 mL) is heated at 35° C. 4-Formyl-piperidine-1-carboxylic acid benzyl ester (2.7 g, 10.91 mmol) is dissolved in a 49:1 solution of toluene:acetonitrile (10 mL) and added dropwise to the mixture (WO2005046682). The mixture is stirred at 35° C. overnight. The resulting solution is cooled to 0° C., and methanol (5 mL) is added. NaBH4 (0.619 g, 16.38 mmol) is added portion wise to the solution and the mixture is stirred for 45 min. The reaction mixture is washed with aqueous NH4OH (6%, 25 mL) and brine (30 mL), dried over sodium sulfate, and evaporated to dryness to give a yellow solid. The crude solid is recrystallised from EtOAc to give a yellow solid (1.25 g, 1st crop). The mother liquor is evaporated and purified by silica gel chromatography, eluting with hexane:ethyl acetate (8:2) to give the title compound as a pale yellow solid (1.2 g, 2nd crop) with a total yield of (2.4 g, 76%). ESI/MS m/z 323 (M+H)+.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.619 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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